3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-2-7-18-19(8-12)27-21(25-18)13-3-5-17(6-4-13)24-20(26)14-9-15(22)11-16(23)10-14/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMGYXZURQBIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with the Phenyl Ring: The benzothiazole derivative is then coupled with a halogenated phenyl ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Benzamide Group: The final step involves the acylation of the coupled product with a suitable benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient heat and mass transfer, and the use of robust catalysts to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzothiazole moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide with key analogs, focusing on structural features, synthesis, and physicochemical properties.
Benzamide Derivatives with Benzothiazole Moieties
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS 743442-07-1) Structural Differences: Replaces the 3,5-dichlorobenzamide group with a 2-chloropropanamide chain. Synthesis: Likely synthesized via amide coupling between 2-chloropropanoyl chloride and 4-(6-methylbenzothiazol-2-yl)aniline, analogous to methods in . Impact: The shorter aliphatic chain and single chlorine substituent may reduce steric hindrance and alter binding affinity compared to the target compound.
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 313267-28-6)
Benzothiazole-Containing Inhibitors
Triazole and Thiadiazole Analogs ()
- Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
- Structural Differences : Substitutes benzothiazole with a thiadiazole-isoxazole hybrid.
- Spectral Data :
- IR : C=O stretch at 1606 cm⁻¹ (vs. ~1660–1680 cm⁻¹ for benzothiazole amides).
- 1H-NMR: Aromatic protons at δ 7.36–8.13 ppm, similar to benzothiazole derivatives . Synthesis: Prepared via condensation of enaminones with hydroxylamine, contrasting with the likely Ullmann or Buchwald-Hartwig coupling for the target compound.
Compound 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
- Structural Differences : Incorporates a pyridinyl-thiadiazole core instead of benzothiazole.
- Physicochemical Properties :
- Melting Point : 290°C (higher than typical benzothiazoles, suggesting enhanced crystallinity).
- MS : m/z 415 (M++1), indicating stability under mass spectral conditions .
Key Comparative Data Table
Biological Activity
3,5-Dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. This compound features a unique structure characterized by dichloro substituents and a benzothiazole moiety, which contribute to its biological activity.
Chemical Structure
The chemical formula for this compound is . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H16Cl2N2OS |
| Molecular Weight | 431.33 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety is known for its ability to inhibit various enzymes and receptors involved in inflammatory processes and cancer progression. Research indicates that compounds with similar structures can modulate signaling pathways related to pain and inflammation by inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) .
Inhibition Studies
Research has demonstrated that analogs of benzothiazole derivatives exhibit low nanomolar inhibition potencies against sEH and FAAH enzymes. For instance, studies have shown that similar compounds can alleviate acute inflammatory pain without significantly affecting voluntary locomotor behavior in animal models .
Case Studies
- Dual Inhibition : A study focused on dual inhibitors of sEH and FAAH showed that certain benzothiazole derivatives could effectively reduce pain while minimizing side effects commonly associated with traditional analgesics .
- Anticancer Potential : Another investigation into the anticancer properties of benzothiazole derivatives revealed that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the aromatic rings significantly influence the biological activity of benzothiazole derivatives. The presence of electron-withdrawing groups such as chloro substituents enhances the potency against targeted enzymes .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | Benzoxazole moiety | Moderate anti-inflammatory |
| 3,5-Dichloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | Thiazole moiety | Anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
